

Technical Guide: 4-Nitrophenyl phosphorodichloridate (CAS 777-52-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Nitrophenyl phosphorodichloridate
Cat. No.:	B1294478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Nitrophenyl phosphorodichloridate**, a key reagent in synthetic organic chemistry. It covers its physicochemical properties, safety and handling, and primary applications, with a focus on its role in the synthesis of biologically relevant molecules.

Core Properties and Specifications

4-Nitrophenyl phosphorodichloridate, also known as p-Nitrophenyl dichlorophosphate, is an organophosphorus compound valued for its utility as a phosphorylating agent.^{[1][2]} Its reactivity is enhanced by the presence of the electron-withdrawing nitro group.^[2]

Physicochemical Data

The key physical and chemical properties of **4-Nitrophenyl phosphorodichloridate** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	777-52-6	[1] [3] [4]
Molecular Formula	C ₆ H ₄ Cl ₂ NO ₄ P	[1] [2] [3]
Molecular Weight	255.98 g/mol	[1] [5] [6]
Appearance	Off-white or pale pink solid	[1]
Melting Point	44-45 °C	[1] [5] [7]
Boiling Point	182-183 °C at 13 mmHg	[5] [7]
Density	1.644 g/cm ³	[7]
Solubility	Soluble in Chloroform	[7]
Flash Point	>110 °C (>230 °F) - closed cup	[5] [7]

Chemical Structure Identifiers

Identifier	Value	Citations
Synonyms	4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate	[1]
InChI	1S/C6H4Cl ₂ NO ₄ P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H	[2] [5]
InChI Key	NCPBESHYZRJICR-UHFFFAOYSA-N	[2] [5]
SMILES	O(P(Cl)=O)C1=CC=C(N(=O)=O)C=C1	[2]

Safety and Handling

4-Nitrophenyl phosphorodichloridate is a corrosive and reactive compound that requires careful handling.^[2] Adherence to proper safety protocols is essential.

Hazard Identification

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Corrosion 1B	GHS05	Danger	H314: Causes severe skin burns and eye damage.

Citations for all data in this table:^{[5][6][8][9]}

Recommended Handling and Storage

Category	Recommendation	Citations
Personal Protective Equipment (PPE)	Eyeshields, faceshields, gloves, Type P3 respirator cartridges.	[5] [6]
Handling	Do not breathe dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use in a well-ventilated fume hood.	[8] [9]
Storage	Store at 2-8°C. Keep dry. Store locked up in a combustible corrosive hazardous materials area.	[5] [7] [8]
First Aid (IF IN EYES)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.	[8] [9]
First Aid (IF ON SKIN)	Take off immediately all contaminated clothing. Rinse skin with water or shower.	[9]
First Aid (IF SWALLOWED)	Rinse mouth. Do NOT induce vomiting.	[9]
First Aid (IF INHALED)	Remove person to fresh air and keep comfortable for breathing.	[9]

Applications in Research and Development

4-Nitrophenyl phosphorodichloridate is a versatile reagent primarily used as a phosphitylating or phosphorylating agent.[\[1\]](#)[\[10\]](#) Its unique structure allows for selective

reactions, which is highly beneficial in the development of pharmaceuticals and agrochemicals.

[1]

- **Organic Synthesis:** It is a critical building block for creating phosphonates and phosphoramidates.[1][2] Phosphoramidates, in particular, are of significant interest in medicinal chemistry and are used as prodrugs for nucleoside analogues to improve their therapeutic potential.
- **Pharmaceutical Development:** The compound is instrumental in modifying drug molecules to enhance their efficacy and stability.[1] It is frequently used in the preparation of biologically active compounds, including enzyme inhibitors.[1]
- **Bioconjugation:** It serves as a linker to attach biomolecules, such as proteins and nucleic acids, to other molecules or surfaces.[1]
- **Material Science:** It is applied in the development of functionalized surfaces for use in sensors and catalysis.[1]

Experimental Protocols and Methodologies

While specific, detailed protocols are highly dependent on the substrate, the following section outlines a generalized methodology for a common application: the synthesis of phosphoramidates from an amine and a hydroxyl-containing compound (e.g., a nucleoside).

General Synthesis of a Phosphoramidate

This reaction proceeds in a two-step, one-pot fashion where the dichloride is reacted sequentially with two different nucleophiles. The high reactivity of the P-Cl bonds allows for stepwise displacement.

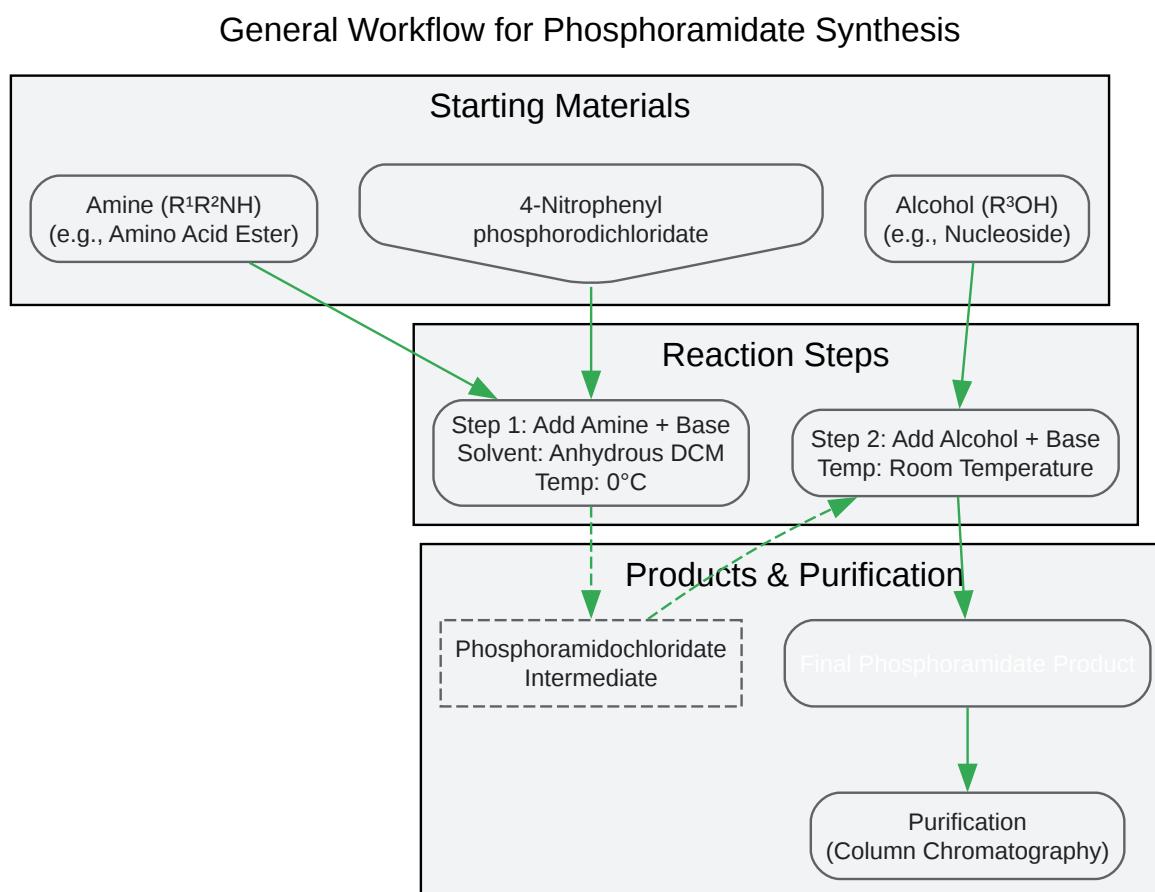
Reaction Scheme:

- **Step 1:** Reaction with a primary or secondary amine. The first chlorine atom is displaced by an amine in the presence of a non-nucleophilic base (like triethylamine) to form a phosphoramidochloridate intermediate.

- Step 2: Reaction with an alcohol/phenol. The second chlorine atom is displaced by a hydroxyl group (e.g., from a protected nucleoside) to yield the final phosphoramidate product.

Materials and Reagents:

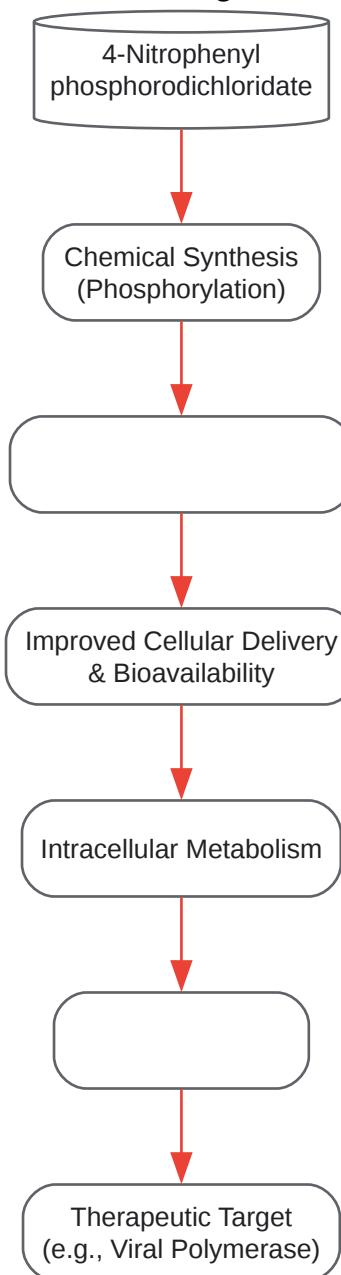
- 4-Nitrophenyl phosphorodichloridate**
- Substrate 1: A primary or secondary amine (e.g., an amino acid ester)
- Substrate 2: An alcohol or phenol (e.g., a protected nucleoside)
- Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Inert atmosphere (Nitrogen or Argon)


Generalized Procedure:

- Dissolve the amine substrate and triethylamine (approx. 1.1 equivalents) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of **4-Nitrophenyl phosphorodichloridate** (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
- Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the formation of the phosphoramidochloridate intermediate by an appropriate method (e.g., ^{31}P -NMR or TLC).
- In the same pot, add the alcohol substrate (1.0 equivalent) along with an additional amount of triethylamine (1.1 equivalents).
- Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
- Upon completion, quench the reaction (e.g., with saturated ammonium chloride solution).

- Extract the product with an organic solvent, wash the organic layer (e.g., with brine), dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel to obtain the desired phosphoramidate.

Visualized Workflows and Pathways


The following diagrams illustrate the logical flow of the synthetic processes involving **4-Nitrophenyl phosphorodichloridate**.

[Click to download full resolution via product page](#)

Caption: General workflow for phosphoramidate synthesis.

Logical Role in Drug Development

[Click to download full resolution via product page](#)

Caption: Role as a reagent in ProTide drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New synthetic approach to nucleoside phosphorofluoridates and fluoridites. Novel type of phosphorylating reagents containing 4-nitrophenoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [Technical Guide: 4-Nitrophenyl phosphorodichloridate (CAS 777-52-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294478#4-nitrophenyl-phosphorodichloridate-cas-number-777-52-6-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com